
1-(4-Fluorophenyl)hexan-1-on
Übersicht
Beschreibung
The compound 1-(4-Fluorophenyl)hexan-1-one is a fluorinated ketone with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into closely related fluorinated aromatic ketones and their properties. These compounds exhibit interesting chemical and physical properties due to the presence of the fluorine atom and the ketone group.
Synthesis Analysis
The synthesis of related fluorinated aromatic ketones typically involves the reaction of fluorinated benzoyl compounds with other organic substrates. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . This suggests that similar methods could potentially be applied to synthesize 1-(4-Fluorophenyl)hexan-1-one by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic ketones is characterized by the presence of a fluorine atom attached to a benzene ring, which can significantly influence the molecule's electronic properties. For example, the optimized molecular structure of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, showed that the negative charge is predominantly located over the carbonyl group, while the positive region is over the remaining groups . This distribution of charge is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic ketones is often associated with the carbonyl group, which is a site for nucleophilic attack due to its partial negative charge. The presence of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more reactive. In the case of the related compound mentioned earlier, the carbonyl group was identified as the most reactive part of the molecule . This implies that 1-(4-Fluorophenyl)hexan-1-one may also exhibit similar reactivity patterns, with the fluorine atom influencing its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic ketones are influenced by both the aromatic ring and the electronegative fluorine atom. The fluorine atom's strong electronegativity can lead to unique intermolecular interactions, such as C-F...F-C contacts, which have been observed in related compounds . These interactions can affect the compound's boiling point, solubility, and crystal structure. Additionally, the presence of the ketone group contributes to the compound's ability to participate in hydrogen bonding, which can further influence its physical properties and solubility in various solvents.
Wissenschaftliche Forschungsanwendungen
Medizin: Potenzielle therapeutische Anwendungen
“1-(4-Fluorophenyl)hexan-1-on” könnte potenzielle Anwendungen bei der Entwicklung neuer Therapeutika haben. Seine strukturellen Eigenschaften könnten bei der Synthese von Verbindungen mit biologischer Aktivität genutzt werden. Beispielsweise findet man die Fluorphenylgruppe häufig in Arzneimitteln, da sie die biologische Aktivität von Molekülen modulieren kann .
Materialwissenschaften: Synthese fortschrittlicher Materialien
In der Materialwissenschaft könnte diese Verbindung als Vorläufer für die Synthese fortschrittlicher Materialien verwendet werden. Seine chemische Struktur könnte in Polymere oder andere Materialien eingearbeitet werden, um bestimmte Eigenschaften zu verleihen, wie z. B. thermische Stabilität oder Beständigkeit gegen Abbau .
Umweltwissenschaften: Studien zum Abbau von Schadstoffen
“this compound” könnte auf seine Abbaumuster in der Umwelt untersucht werden, um sein Verhalten als potenzieller Schadstoff zu verstehen. Die Forschung könnte sich auf seine Abbauprodukte und deren Auswirkungen auf die Umwelt konzentrieren .
Analytische Chemie: Chromatographie und Spektroskopie
Diese Verbindung könnte als Standard- oder Referenzmaterial in analytischen Methoden wie Chromatographie und Massenspektrometrie dienen. Seine einzigartigen spektralen Eigenschaften können bei der Kalibrierung von Instrumenten und der Entwicklung neuer analytischer Techniken helfen .
Pharmakologie: Arzneimittelwechselwirkung und Metabolismus
Pharmakologische Studien könnten untersuchen, wie “this compound” mit biologischen Systemen interagiert. Es könnte verwendet werden, um Stoffwechselwege und Arzneimittelwechselwirkungen im Körper zu untersuchen, um Einblicke in seine Pharmakokinetik und Pharmakodynamik zu gewinnen .
Biochemie: Enzymsubstrat-Spezifität
In der Biochemie könnte die Verbindung verwendet werden, um die Enzymsubstrat-Spezifität zu untersuchen. Es kann als Substrat oder Inhibitor für bestimmte Enzyme wirken und so zur Untersuchung von Enzymmechanismen und der Entwicklung enzymbasierter Assays beitragen .
Landwirtschaft: Entwicklung von Pestiziden und Herbiziden
Die Forschung in der Landwirtschaft könnte die Verwendung von “this compound” bei der Entwicklung neuer Pestizide oder Herbizide beinhalten. Seine Struktur könnte modifiziert werden, um bestimmte Schädlinge oder Unkräuter anzugreifen, ohne die Pflanzen oder die Umwelt zu schädigen .
Lebensmittelindustrie: Analyse von Lebensmittelzusatzstoffen
Obwohl “this compound” normalerweise nicht mit direkten Lebensmittelanwendungen in Verbindung gebracht wird, könnte es als potenzieller Kontaminant in Lebensmitteln analysiert werden. Studien könnten sich auf seinen Nachweis, seine Auswirkungen auf die Lebensmittelqualität und seine möglichen gesundheitlichen Auswirkungen bei Vorhandensein konzentrieren .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVHMSHRQVRWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457931 | |
| Record name | 1-(4-fluorophenyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1426-70-6 | |
| Record name | 1-(4-fluorophenyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

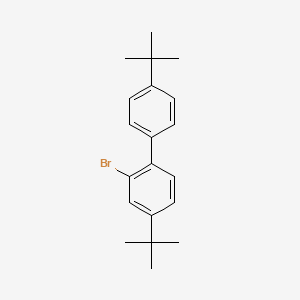
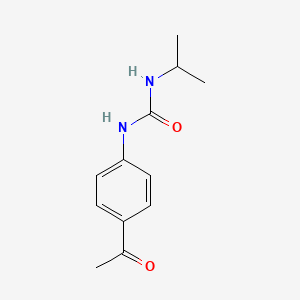
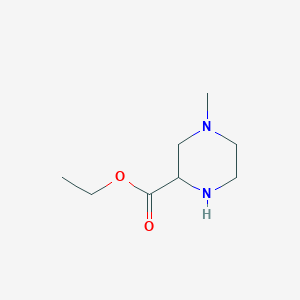
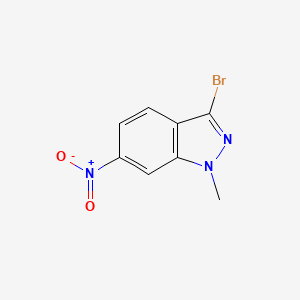
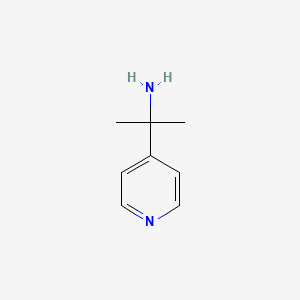
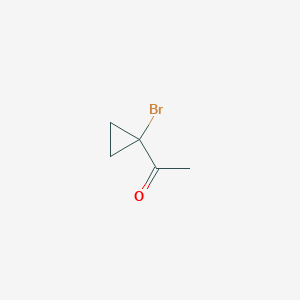
![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
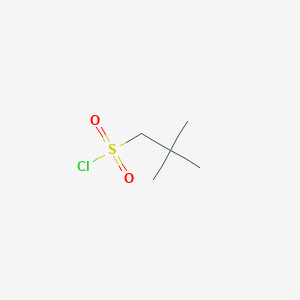
![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)
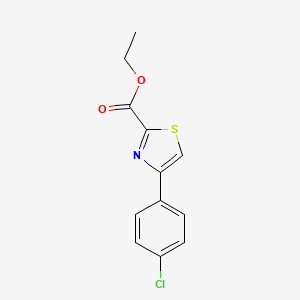


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)
